molecular formula C18H20FN3O B2661368 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea CAS No. 1797083-87-4

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Cat. No.: B2661368
CAS No.: 1797083-87-4
M. Wt: 313.376
InChI Key: YCXKHDNQKFRYCB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by bases like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis process. These methods help in maintaining consistent reaction conditions and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the urea moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
  • 1-(4-Methylphenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
  • 1-(4-Bromophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-14-8-10-15(11-9-14)21-18(23)20-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXKHDNQKFRYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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